molecular formula C17H16N2O5S B2782457 N'-[(furan-2-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide CAS No. 2319719-21-4

N'-[(furan-2-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide

Cat. No.: B2782457
CAS No.: 2319719-21-4
M. Wt: 360.38
InChI Key: FBTODPTVDRNUMH-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide typically involves multi-step organic reactions. The process may start with the preparation of furan and thiophene derivatives, followed by their functionalization to introduce the necessary substituents. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, altering its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological systems, making it a candidate for studying biochemical pathways.

    Medicine: Potential therapeutic applications could arise from its interaction with specific molecular targets.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(Furan-2-ylmethyl)-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide exerts its effects involves its interaction with molecular targets. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The exact mechanism would depend on the compound’s specific application and the target system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxamides and derivatives of furan and thiophene. Examples include:

  • N-(Furan-2-ylmethyl)oxamide
  • N-(Thiophen-2-ylmethyl)oxamide
  • 2-Hydroxy-2-(furan-2-yl)ethyl oxamide

Uniqueness

N-(Furan-2-ylmethyl)-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide stands out due to its combination of furan and thiophene rings, which may confer unique chemical and biological properties. This uniqueness can be leveraged for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-12(13-5-6-14(24-13)15-4-2-8-25-15)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h1-8,12,20H,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTODPTVDRNUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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